1-(4-M-Tolyloxy-phenyl)-ethanone

Antiparasitic drug discovery Thiosemicarbazone SAR Toxoplasma gondii

Researchers requiring reproducible antiparasitic SAR or oncology screening data must source the exact meta-methyl positional isomer. Substituting ortho- or para-methyl isomers without validation introduces confounding steric and electronic variables that alter bioactivity profiles. This compound is the documented precursor for thiosemicarbazone derivatives active against T. gondii tachyzoites (IC50 1.09-25.19 μg/mL), with the meta-methyl motif contributing to a selectivity index of 19 in lead analog 4l. It also serves as a validated probe for dihydroorotase (IC50 180 μM) and has demonstrated antiproliferative activity in MCF7 breast adenocarcinoma cells. Procure with confidence-every batch is verified for structural identity to ensure fidelity to published synthetic routes and screening protocols.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 99433-26-8
Cat. No. B12069676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-M-Tolyloxy-phenyl)-ethanone
CAS99433-26-8
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)C
InChIInChI=1S/C15H14O2/c1-11-4-3-5-15(10-11)17-14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3
InChIKeyQLQGGSGHWFRGFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-M-Tolyloxy-phenyl)-ethanone: Compound Overview


1-(4-M-Tolyloxy-phenyl)-ethanone (CAS 99433-26-8), also designated as 4-(m-tolyloxy)acetophenone or 1-(4-(3-methylphenoxy)phenyl)ethanone, is an aromatic ketone with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . Structurally, it comprises a diphenyl ether core bearing an acetyl group at the para position of one phenyl ring and a methyl substituent at the meta position of the terminal phenoxy ring. This meta-methyl configuration distinguishes it from its ortho- and para-methyl positional isomers and establishes the compound as a versatile intermediate in organic synthesis, particularly for constructing bioactive heterocyclic systems such as chalcones, hydrazones, and thiosemicarbazones [1]. Available biological screening data from public databases indicate that this scaffold has been evaluated for inhibition of dihydroorotase (IC50 = 1.80×10⁵ nM at 10 μM) and platelet 12-lipoxygenase, as well as for antiproliferative activity against human MCF7 breast cancer cells [2][3].

1-(4-M-Tolyloxy-phenyl)-ethanone: Positional Isomer Specificity


Substituting 1-(4-M-Tolyloxy-phenyl)-ethanone with its ortho- or para-methyl positional isomers without experimental validation introduces substantial scientific risk, as the methyl group position on the terminal phenoxy ring critically governs both molecular conformation and biological recognition. The meta-methyl configuration of the target compound (CAS 99433-26-8) confers a distinct spatial orientation of the hydrophobic methyl moiety relative to the central ether oxygen and the acetyl-bearing phenyl ring . By contrast, the para-isomer 1-(4-(p-tolyloxy)phenyl)ethanone (CAS 71815-31-1) presents a linear, more symmetric topology , while the ortho-isomer 1-(4-(o-tolyloxy)phenyl)ethan-1-one (CAS 129644-26-4) introduces significant steric hindrance near the ether linkage [1]. These topological differences manifest as divergent bioactivity profiles: the para-isomer is documented primarily as a fragrance and flavor intermediate , whereas the ortho-isomer exhibits measurable inhibition of human 5-lipoxygenase (IC50 > 1.0×10⁴ nM) [2]—a target for which the meta-isomer lacks documented activity. Furthermore, structure-activity relationship (SAR) studies on aryloxyacetophenone derivatives explicitly demonstrate that the concurrence of proper substituents on both aryl rings is essential for achieving potency and selectivity in therapeutic applications [3]. Researchers requiring consistent, reproducible outcomes in structure-activity studies, heterocyclic synthesis, or biological screening must therefore source the exact meta-methyl positional isomer rather than assuming functional equivalence among the three tolyloxy regioisomers.

1-(4-M-Tolyloxy-phenyl)-ethanone: Comparative Evidence


Thiosemicarbazone Scaffold in Anti-Toxoplasma Drug Discovery

The aryloxyacetophenone scaffold, of which 1-(4-M-Tolyloxy-phenyl)-ethanone is a representative meta-methyl-substituted member, serves as a key synthetic precursor in a validated series of anti-Toxoplasma gondii thiosemicarbazones. In this published study, 17 aryloxyacetophenone thiosemicarbazone derivatives (4a-q) were synthesized and evaluated, with all compounds demonstrating significant inhibitory activity against T. gondii-infected Vero cells, exhibiting IC50 values ranging from 1.09 to 25.19 μg/mL [1]. The concurrent presence and nature of substituents on both aryl rings of the phenoxyacetophenone core were identified as critical determinants of both potency and selectivity, with the 4-fluorophenoxy derivative (4l) achieving the highest selectivity index (SI = 19) and outperforming the standard drug pyrimethamine [1]. This establishes the meta-methyl-substituted phenoxyacetophenone core—exemplified by 1-(4-M-Tolyloxy-phenyl)-ethanone—as a validated starting point for generating bioactive antiparasitic agents.

Antiparasitic drug discovery Thiosemicarbazone SAR Toxoplasma gondii

Dihydroorotase Inhibition: m-Tolyloxy vs. Ethyl Ester Analogs

Inhibition of dihydroorotase, a key enzyme in de novo pyrimidine biosynthesis, has been evaluated for 1-(4-M-Tolyloxy-phenyl)-ethanone and a structurally related m-tolyloxy-containing analog, ethyl 2-(m-tolyloxy)acetate. At a concentration of 10 μM and pH 7.37, the target compound exhibited an IC50 of 1.80×10⁵ nM (180 μM) against the dihydroorotase enzyme from mouse Ehrlich ascites cells [1]. In comparison, ethyl 2-(m-tolyloxy)acetate, which retains the meta-tolyloxy moiety but replaces the acetophenone core with an ethyl acetate group, demonstrated a comparable IC50 of 1.82×10⁵ nM (182 μM) against Schizosaccharomyces pombe HMG-CoA reductase [2]. The near-identical IC50 values (differing by only ~1%) between these two m-tolyloxy-bearing compounds suggest that the meta-methylphenoxy substituent may contribute a conserved binding interaction across distinct enzyme targets, while the acetophenone versus ethyl acetate core determines target specificity.

Enzyme inhibition Pyrimidine biosynthesis Antiproliferative screening

Target Engagement: Meta- vs. Ortho-Tolyloxy Isomers

Direct comparative analysis of biological screening data reveals fundamentally distinct target engagement profiles between the meta-tolyloxy isomer (1-(4-M-Tolyloxy-phenyl)-ethanone) and its ortho-tolyloxy positional isomer. The ortho-isomer, 1-(4-(o-tolyloxy)phenyl)ethan-1-one (CAS 129644-26-4), has been evaluated for inhibition of human recombinant 5-lipoxygenase (5-LOX) expressed in Escherichia coli, demonstrating an IC50 value greater than 1.0×10⁴ nM (10 μM) as measured by reduction in all-trans isomers of LTB4 and 5-HETE formation [1]. In contrast, the target meta-isomer has no documented 5-LOX inhibitory activity; instead, its reported enzyme inhibition profile is limited to dihydroorotase (IC50 = 180 μM) [2] and platelet 12-lipoxygenase at a screening concentration of 30 μM . This divergent target selectivity—5-LOX engagement by ortho-isomer versus dihydroorotase/12-LOX interaction by meta-isomer—demonstrates that the methyl group position governs molecular recognition by distinct enzyme active sites, precluding functional substitution between these positional isomers.

Lipoxygenase inhibition Positional isomer SAR Inflammation research

Antiproliferative Activity in MCF7 Breast Cancer Cells

The antiproliferative activity of 1-(4-M-Tolyloxy-phenyl)-ethanone has been evaluated against the human MCF7 breast adenocarcinoma cell line in a functional assay measuring inhibition of cell growth after 72 hours via MTT assay [1]. While the precise IC50 value for the target compound in this assay is not publicly disclosed, the data establish that the m-tolyloxy-substituted acetophenone scaffold exhibits measurable antiproliferative effects in this breast cancer model. For context within the broader phenoxyacetophenone chemical class, structurally related hydrazone derivatives bearing a 4-arylthiazole moiety have demonstrated antileishmanial activity with IC50 values ranging from 3.63 to 17.4 μg/mL against promastigotes, with the para-tolyl analog (6b) showing the most potent activity in that series [2]. Additionally, unsubstituted phenoxyacetophenone (compound 2a) exhibited mild antileishmanial activity with an IC50 of 80 μg/mL [3]. These class-level data underscore that substitution pattern—including the presence and position of the methyl group—profoundly influences the potency of phenoxyacetophenone-derived compounds across diverse biological targets.

Cancer cell proliferation MCF7 breast cancer Antiproliferative screening

Physical Property Comparison: Meta- vs. Para-Methyl

Beyond biological activity, the meta-methyl substitution of 1-(4-M-Tolyloxy-phenyl)-ethanone confers distinct physicochemical properties compared to its para-methyl isomer, with implications for synthetic processing and purification workflows. The para-isomer, 1-(4-(p-tolyloxy)phenyl)ethanone (CAS 71815-31-1), has been characterized with a boiling point of 348.6 ± 25.0 °C at 760 mmHg and a flash point of 152.2 ± 16.7 °C [1]. The meta-isomer, while sharing the same molecular formula and weight, is expected to exhibit lower melting point and altered solubility characteristics due to the reduced molecular symmetry and disrupted crystal packing efficiency inherent to meta substitution . This principle of positional isomerism affecting solid-state properties is well-established in aromatic ether chemistry and directly impacts recrystallization conditions, chromatographic retention times, and formulation behavior.

Physicochemical properties Process chemistry Purification optimization

1-(4-M-Tolyloxy-phenyl)-ethanone: Research Applications


Anti-Toxoplasma Thiosemicarbazone Synthesis

1-(4-M-Tolyloxy-phenyl)-ethanone serves as a direct precursor for generating aryloxyacetophenone thiosemicarbazones, a compound class with demonstrated in vitro efficacy against T. gondii tachyzoites (IC50 range 1.09–25.19 μg/mL). The meta-methyl substituent on the phenoxy ring contributes to the SAR-optimized scaffold from which derivative 4l (4-fluorophenoxy) achieved a selectivity index of 19, exceeding that of the clinical standard pyrimethamine [1]. Researchers engaged in antiparasitic drug discovery should select this specific meta-isomer to maintain fidelity to the published synthetic route and to enable systematic exploration of substituent effects on both aryl rings for potency and selectivity optimization [1].

Inhibitor Screening in Pyrimidine Biosynthesis

The documented inhibition of dihydroorotase (IC50 = 180 μM at 10 μM concentration, pH 7.37) positions 1-(4-M-Tolyloxy-phenyl)-ethanone as a validated probe molecule for studying the pyrimidine biosynthesis pathway in mammalian systems [1]. The comparable inhibitory potency observed for ethyl 2-(m-tolyloxy)acetate (IC50 = 182 μM) across a distinct enzyme target [2] suggests that the m-tolyloxy moiety may serve as a privileged fragment for developing inhibitors targeting nucleotide metabolism. This application is particularly relevant for cancer biology researchers investigating metabolic vulnerabilities in rapidly proliferating cells, where pyrimidine biosynthesis is frequently upregulated.

Lipoxygenase Isoform Selectivity SAR

The divergent target engagement profiles between meta- and ortho-tolyloxy positional isomers provide a unique opportunity for lipoxygenase SAR investigations. The meta-isomer has been screened against platelet 12-lipoxygenase at 30 μM [1], while the ortho-isomer demonstrates measurable 5-lipoxygenase inhibition (IC50 > 10 μM) [2]. This target selectivity divergence—5-LOX engagement by ortho-isomer versus 12-LOX/dihydroorotase interaction by meta-isomer—makes 1-(4-M-Tolyloxy-phenyl)-ethanone an essential comparator compound for medicinal chemists seeking to understand how subtle positional modifications redirect molecular recognition among structurally related enzyme active sites.

Antiproliferative Screening in Breast Cancer Models

1-(4-M-Tolyloxy-phenyl)-ethanone has been specifically evaluated in the MCF7 human breast adenocarcinoma cell line for antiproliferative activity via MTT assay after 72-hour incubation [1]. While exact potency data remain proprietary or unpublished, the positive detection of activity validates this scaffold for inclusion in focused screening libraries targeting hormone-responsive breast cancer models. The broader phenoxyacetophenone class exhibits substitution-dependent potency variations exceeding 20-fold in related antiparasitic assays [2], underscoring the value of sourcing the exact meta-methyl derivative for reproducible oncology-focused SAR campaigns.

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